3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole is a synthetic organic compound with the molecular formula C16H10Cl4N2. This compound is characterized by its pyrazole core, substituted with dichlorophenyl and phenyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. In cancer research, it has been shown to affect mitochondrial membrane potential and induce cell cycle arrest in cancer cells . The compound’s dichlorophenyl groups are believed to play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes: These compounds share a similar core structure but differ in their substituents and biological activities.
3,4-dichlorophenyl N-(3,5-bis(methoxycarbonyl)phenyl)carbamate: Another compound with dichlorophenyl groups, used in different applications.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H14Cl4N2 |
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Molecular Weight |
448.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C22H14Cl4N2/c1-13-21(14-7-9-17(23)19(25)11-14)27-28(16-5-3-2-4-6-16)22(13)15-8-10-18(24)20(26)12-15/h2-12H,1H3 |
InChI Key |
QHRSUPFNTVZKID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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